Rhodizonic acid, disodium salt dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

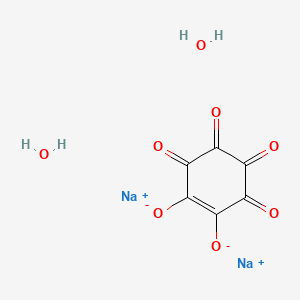

Rhodizonic acid, disodium salt dihydrate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 \cdot 2\text{H}_2\text{O} ). It is known for its distinctive orange to deep-red color and high hygroscopicity. This compound is typically obtained in the form of a dihydrate and is used in various chemical assays, particularly for detecting metals such as barium and lead .

准备方法

Synthetic Routes and Reaction Conditions: Rhodizonic acid, disodium salt dihydrate can be synthesized by dissolving rhodizonic acid in two equivalents of sodium hydroxide and then evaporating the solution under vacuum. The resulting product forms violet crystals that give an orange solution in water .

Industrial Production Methods: The industrial production of this compound involves the oxidation of inositol with nitric acid, followed by reaction with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Types of Reactions:

Oxidation: Rhodizonic acid can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: Rhodizonic acid can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used for oxidation.

Reducing Agents: Specific reducing agents can be used, although details are less frequently documented.

Substitution Reagents: Various reagents can be used depending on the desired substitution.

Major Products:

Oxidation Products: Oxidation typically results in the formation of more oxidized derivatives of rhodizonic acid.

Reduction Products: Reduction can yield less oxidized forms.

Substitution Products: Substitution reactions yield derivatives with different functional groups replacing the hydroxyl groups.

科学研究应用

Rhodizonic acid, disodium salt dihydrate is widely used in scientific research due to its unique properties:

Chemistry: It is used as a reagent for detecting metals such as barium and lead.

Biology: Its ability to detect metals makes it useful in biological assays and environmental monitoring.

Medicine: It is used in forensic science to detect gunshot residues, which contain lead.

Industry: It is used in various industrial processes that require the detection of specific metal ions.

作用机制

The mechanism by which rhodizonic acid, disodium salt dihydrate exerts its effects involves its ability to form complexes with metal ions. The compound acts as a colorimetric reagent, changing color in the presence of specific metals. This property allows for the qualitative or semi-quantitative analysis of metal ions in various samples .

相似化合物的比较

Potassium Rhodizonate: Similar in structure and used for similar applications, but with potassium instead of sodium.

Barium Rhodizonate: Used for detecting barium ions specifically.

Sodium Hydrogentartrate: Another sodium salt used in various chemical assays.

Uniqueness: Rhodizonic acid, disodium salt dihydrate is unique due to its high hygroscopicity and its ability to form stable complexes with metal ions. Its distinctive color change in the presence of metals makes it particularly valuable for analytical chemistry and forensic science applications .

生物活性

Rhodizonic acid, disodium salt dihydrate (C6H4Na2O8·2H2O), is a chemical compound notable for its applications in analytical chemistry and biological research. It is primarily recognized for its ability to form colored complexes with certain metals, particularly lead (Pb), making it a valuable tool in both environmental and biological studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in detecting heavy metals, and relevant case studies.

Rhodizonic acid exists as a dihydrate and is characterized by its orange to deep-red color. The compound is highly hygroscopic and can form various salts, including sodium and potassium rhodizonates. Its structure features multiple hydroxyl groups that contribute to its reactivity with metal ions.

The primary biological activity of rhodizonic acid involves its interaction with heavy metals. Upon exposure to lead ions, rhodizonic acid forms a bright scarlet precipitate, indicating the presence of lead. This reaction is not only qualitative but also quantitative, as the intensity of the color correlates with the concentration of lead present in the sample.

Applications in Biological Research

- Detection of Heavy Metals : Rhodizonic acid has been utilized extensively for detecting lead in plant tissues. The process involves immersing plant root tips in a solution containing lead, followed by staining with rhodizonic acid. The formation of a scarlet precipitate allows for real-time visualization of lead accumulation in plant cells .

- Environmental Monitoring : The compound serves as an effective tool for monitoring heavy metal contamination in soils and water bodies. Its ability to provide immediate visual feedback on metal presence makes it invaluable for environmental assessments.

- Research on Border Cells : Recent studies have demonstrated the role of rhodizonic acid in understanding the trapping mechanisms of border cells in plants. Border cells are specialized cells that help in the uptake and immobilization of heavy metals from the soil .

Study 1: Lead Detection in Plant Tissues

A study conducted by Inoue et al. (2013) utilized rhodizonic acid to visualize lead accumulation in root border cells. The researchers found that within five minutes of exposure to lead solutions, significant trapping occurred, evidenced by the characteristic scarlet staining when treated with rhodizonic acid . This rapid detection method allowed researchers to assess lead distribution effectively.

Study 2: Impact of Nucleases on Lead Trapping

Another investigation explored how nucleases affected the trapping of lead by border cells when treated with rhodizonic acid. The study revealed that treatment with DNase I and DNase II resulted in a reversal of trapping, suggesting that extracellular DNA plays a crucial role in the process . This finding highlights the biochemical interactions facilitated by rhodizonic acid beyond mere detection.

Data Table: Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Formula | C6H4Na2O8·2H2O |

| Color | Orange to deep red |

| Solubility | Soluble in water |

| Primary Use | Detection of lead and other heavy metals |

| Biological Role | Visualization of metal accumulation |

Safety and Toxicological Information

While rhodizonic acid is widely used for its analytical properties, its toxicological profile remains under investigation. Current safety data indicate no known carcinogenic properties; however, comprehensive studies are necessary to fully understand its effects on human health and ecosystems .

属性

IUPAC Name |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6.2Na.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;/h7-8H;;;2*1H2/q;2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGJBZUZROZNLZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。